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Compound of Interest

Compound Name: N-Phenylmaleimide

Cat. No.: B1203476 Get Quote

This guide provides an in-depth overview of the spectroscopic data for N-Phenylmaleimide, a

compound of significant interest in chemical synthesis and materials science. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and

professionals in drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-

Vis spectroscopy for N-Phenylmaleimide.

¹H Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.47 - 7.32 m 5H
Aromatic protons

(C₆H₅)

6.84 s 2H
Olefinic protons (-

CH=CH-)
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Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field

strength. The aromatic protons often appear as a complex multiplet.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data
Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Assignment

169.5 Carbonyl carbons (C=O)

134.4 Olefinic carbons (-CH=CH-)

131.2 Aromatic C (quaternary)

129.4 Aromatic CH

128.7 Aromatic CH

126.9 Aromatic CH

Note: The assignment of aromatic carbons can be complex and may require advanced NMR

techniques for unambiguous identification.

Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

~1710 Strong
C=O stretching (imide,

symmetric)

~1770 Strong
C=O stretching (imide,

asymmetric)

~1500, ~1600 Medium-Strong C=C stretching (aromatic)

~3080 Weak
C-H stretching (aromatic and

olefinic)

~690, ~760 Strong
C-H bending (aromatic, out-of-

plane)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,

KBr pellet, thin film, or solution).[3][4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent: Methanol

λmax (nm) Molar Absorptivity (ε)

~220 Not specified

~280 Not specified

Note: Molar absorptivity values are often not reported in general databases but can be

determined experimentally via Beer-Lambert law calibration.[8][9]

Experimental Methodologies
The data presented in this guide are typically acquired using standard spectroscopic

techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of N-Phenylmaleimide (typically 5-10 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in a 5

mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for

instance, a 400 or 500 MHz instrument.[1]

Data Acquisition:

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum and enhance the signal of the carbon nuclei.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane -

TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of N-Phenylmaleimide is finely

ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure

to form a transparent or translucent pellet.[5]

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr

pellet is first recorded. The sample pellet is then placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background to

produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of N-Phenylmaleimide is prepared by accurately

weighing a small amount of the compound and dissolving it in a known volume of a UV-
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grade solvent, such as methanol.[9] This solution is then diluted to an appropriate

concentration to ensure the absorbance falls within the linear range of the instrument

(typically 0.1 to 1 AU).

Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample

cuvette, containing the N-Phenylmaleimide solution, is placed in the sample path. The

instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance,

plotting it against the wavelength to identify the absorption maxima (λmax).

Analytical Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like N-Phenylmaleimide.
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General Workflow for Spectroscopic Analysis of N-Phenylmaleimide

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

N-Phenylmaleimide Sample

Dissolve in CDCl3 Prepare KBr Pellet Dissolve in Methanol

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer UV-Vis Spectrophotometer

Fourier Transform Phasing Baseline Correction Background Subtraction Baseline Correction

Peak Integration Chemical Shift Analysis Functional Group Identification Identify λmax

Structure Confirmation & Purity Assessment

Click to download full resolution via product page

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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